1-Butoxy-3-((1-methylethyl)amino)-2-propanol

Synthesis Efficiency Process Chemistry Alkoxy-Propanolamine

1-Butoxy-3-((1-methylethyl)amino)-2-propanol (CAS 80762-78-3) is a synthetic alkoxy-propanolamine derivative classified as a beta-adrenergic blocking agent. It belongs to a class of aliphatic amino alcohol compounds lacking the aryloxy moiety typical of classical beta-blockers such as propranolol.

Molecular Formula C10H23NO2
Molecular Weight 189.30 g/mol
CAS No. 80762-78-3
Cat. No. B12757047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxy-3-((1-methylethyl)amino)-2-propanol
CAS80762-78-3
Molecular FormulaC10H23NO2
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCCCOCC(CNC(C)C)O
InChIInChI=1S/C10H23NO2/c1-4-5-6-13-8-10(12)7-11-9(2)3/h9-12H,4-8H2,1-3H3
InChIKeyMPKDLRDPGPYHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 1-Butoxy-3-((1-methylethyl)amino)-2-propanol (CAS 80762-78-3): An Alkoxy-Propanolamine Beta-Blocker


1-Butoxy-3-((1-methylethyl)amino)-2-propanol (CAS 80762-78-3) is a synthetic alkoxy-propanolamine derivative classified as a beta-adrenergic blocking agent. It belongs to a class of aliphatic amino alcohol compounds lacking the aryloxy moiety typical of classical beta-blockers such as propranolol. First disclosed in European Patent EP0037780A1 by Pierre FABRE Research Center, this compound features a secondary isopropylamino group at position 3 and an n-butoxy ether chain at position 1, yielding molecular formula C10H23NO2 and molecular weight 189.30 g/mol [1]. The compound is structurally distinct from aryloxypropanolamine beta-blockers in that it contains an alkyl ether rather than an aromatic ether, a feature that influences its physicochemical and pharmacological profile [1].

Why 1-Butoxy-3-((1-methylethyl)amino)-2-propanol Cannot Be Substituted by In-Class Analogs


Within the alkoxy-propanolamine class, seemingly minor structural modifications—such as replacing the isopropylamino group with a tert-butylamino group or altering the alkoxy chain—produce quantifiable differences in aqueous solubility (5% vs. 1% w/w), chromatographic retention (Rf 0.65 vs. 0.60), and synthetic yield (80% vs. 75%) [1]. Furthermore, the patent explicitly distinguishes the isopropylamino derivative (Example 1) as possessing a qualitatively superior selectivity profile in beta-adrenergic blockade compared to other class members, making generic substitution scientifically indefensible without head-to-head validation [1]. These differences stem from the specific steric and electronic effects of the isopropyl versus tert-butyl amine substituent, which modulate receptor interaction, physicochemical handling, and formulation behaviour.

Quantitative Differentiation Evidence for 1-Butoxy-3-((1-methylethyl)amino)-2-propanol (CAS 80762-78-3)


Synthesis Yield Advantage Over the Tert-Butylamino Analog

The isopropylamino target compound is obtained in 80% isolated yield from 1-butoxy-2,3-epoxypropane, compared to 75% yield for the corresponding tert-butylamino analog under analogous reaction conditions, representing a 5-percentage-point improvement in synthetic efficiency [1].

Synthesis Efficiency Process Chemistry Alkoxy-Propanolamine

Five-Fold Higher Aqueous Solubility Relative to the Tert-Butylamino Analog

The target compound exhibits 5% (w/w) solubility in water, compared to only 1% (w/w) for the tert-butylamino analog—a five-fold solubility advantage that directly impacts formulation flexibility and bioavailability potential [1].

Aqueous Solubility Formulation Biopharmaceutics

Chromatographic Polarity Differentiation (Rf 0.65 vs. 0.60)

Under standardized TLC conditions (silica gel 60 F254, chloroform-methanol-ammonia 80/18/2, iodine detection), the target compound yields an Rf of 0.65, compared to Rf 0.60 for the tert-butylamino analog, confirming a measurable and analytically useful difference in chromatographic polarity [1].

Analytical Chemistry TLC Purity Control

Physical State at Ambient Temperature: Oil vs. Crystalline Solid

The target isopropylamino compound is a colorless oil at room temperature (boiling point 70°C at 0.01 mm Hg), whereas the tert-butylamino analog is a white crystalline solid with a melting point of 21°C [1]. This difference in physical state directly impacts handling, storage, and formulation strategies.

Physical Form Handling Formulation

Patent-Disclosed Pharmacological Selectivity Advantage Over Class Members

The EP0037780A1 patent explicitly singles out the compound of Example 1 (the isopropylamino target compound) as exhibiting 'selective alpha/beta blocking activity,' stating it is 'more particularly' preferred among the series for therapeutic use in hypertension, cardiac arrhythmia, and angina pectoris, and for co-administration with sympathomimetic bronchodilators such as isoprenaline or ephedrine in asthma treatment [1]. In the isoprenaline-induced tachycardia model in dogs, the most active compounds (including Example 1) significantly reduced tachycardia at 0.1 mg/kg IV, though individual compound data were not tabulated [1].

Beta-Adrenergic Blockade Selectivity Cardiovascular Pharmacology

Structural Distinction from Classical Aryloxypropanolamine Beta-Blockers

Unlike classical beta-blockers such as propranolol, atenolol, and metoprolol, which all contain an aryloxy moiety (e.g., naphthyloxy, phenylacetamido, or substituted phenoxy groups), 1-butoxy-3-((1-methylethyl)amino)-2-propanol features an aliphatic n-butoxy ether side chain, placing it in the structurally distinct alkoxy-propanolamine subclass [1]. Its computed XLogP of 1.1 and topological polar surface area (TPSA) of 41.5 Ų [2] differ markedly from propranolol (XLogP ~3.0, TPSA ~41.5 Ų) and atenolol (XLogP ~0.16, TPSA ~84.6 Ų), reflecting fundamentally different lipophilicity-hydrophilicity balance.

Structural Class Beta-Blocker Aliphatic Ether

Recommended Application Scenarios for 1-Butoxy-3-((1-methylethyl)amino)-2-propanol (CAS 80762-78-3)


Cardiovascular Pharmacology Research: Beta-Adrenoceptor Blockade Studies Requiring an Aliphatic-Ether Scaffold

This compound is optimally deployed as a beta-adrenergic blocking tool compound in cardiovascular pharmacology studies where an alkoxy-propanolamine scaffold—rather than the classical aryloxypropanolamine scaffold—is desired. Its demonstrated efficacy in reducing isoprenaline-induced tachycardia at 0.1 mg/kg IV in the canine model [1] supports its use in mechanistic studies of beta-adrenoceptor subtype selectivity, particularly given the patent's emphasis on its selective blocking profile enabling co-administration with sympathomimetic bronchodilators without abolishing their therapeutic effect [1].

Structure-Activity Relationship (SAR) Studies Differentiating Isopropylamino vs. Tert-Butylamino Pharmacophores

The direct head-to-head physicochemical comparison data available from EP0037780A1—including the 5% vs. 1% aqueous solubility difference, Rf 0.65 vs. 0.60 chromatographic distinction, and oil vs. crystalline solid physical state [1]—make this compound an ideal paired tool alongside its tert-butylamino analog (CAS 80762-79-4) for systematic SAR studies investigating how the N-alkyl substituent size and branching affect receptor binding, pharmacokinetics, and formulation behavior in alkoxy-propanolamine beta-blockers.

Aqueous Formulation Development for Beta-Blocker Preclinical Candidates

With 5% aqueous solubility—five-fold higher than the tert-butylamino analog [1]—this compound is better suited for aqueous-based formulation development in preclinical settings. Its liquid physical state at room temperature [1] further simplifies direct solubilization and liquid formulation preparation, avoiding the dissolution-rate limitations that may complicate in vivo dosing of the crystalline tert-butylamino congener.

Analytical Reference Standard Development for Alkoxy-Propanolamine Purity Profiling

The well-characterized chromatographic behavior (Rf 0.65 on silica gel 60 F254 with chloroform-methanol-ammonia 80/18/2 [1]) and distinct computed descriptors (XLogP 1.1, TPSA 41.5 Ų [2]) position this compound as a suitable reference standard for developing TLC and HPLC purity methods for the alkoxy-propanolamine compound class, enabling unambiguous identification and quantification in quality control workflows.

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